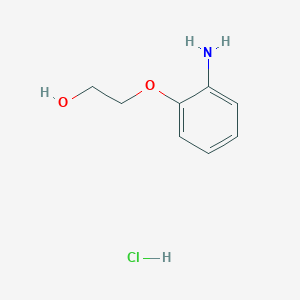
2-(2-aminophenoxy)ethan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminophenoxy)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-aminophenoxy)ethan-1-ol hydrochloride typically involves the following steps:
Condensation Reaction: The starting material, o-nitrochlorobenzene, undergoes a condensation reaction with glycol under alkaline conditions and in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride (TEBAC).
Catalytic Hydrogenation: The 1,2-di(2-nitrophenoxy)ethane is then subjected to catalytic hydrogenation using a nickel-based catalyst and activated carbon in an alcohol solvent.
Filtration and Crystallization: After the hydrogenation reaction, the mixture is filtered to remove the catalyst and activated carbon.
Industrial Production Methods
The industrial production of 2-(2-aminophenoxy)ethan-1-ol hydrochloride follows similar synthetic routes but is optimized for large-scale production. The use of recyclable solvents and catalysts, as well as efficient reaction conditions, ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminophenoxy)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amino derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aminophenoxy)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-aminophenoxy)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminophenoxy)ethanol: The parent compound without the hydrochloride salt.
1,2-Di(2-aminophenoxy)ethane: A related compound with two amino groups.
2-(2-Nitrophenoxy)ethanol: A precursor in the synthesis of 2-(2-aminophenoxy)ethan-1-ol hydrochloride.
Uniqueness
2-(2-Aminophenoxy)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Propiedades
Número CAS |
1050652-15-7; 42876-07-3 |
|---|---|
Fórmula molecular |
C8H12ClNO2 |
Peso molecular |
189.64 |
Nombre IUPAC |
2-(2-aminophenoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4,10H,5-6,9H2;1H |
Clave InChI |
AOFDGULTVAODRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCCO.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















